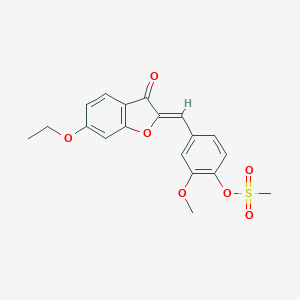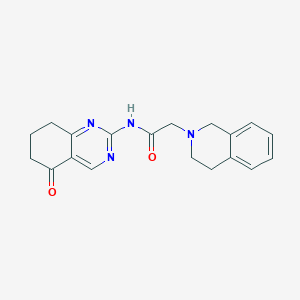amino]carbonyl)benzoic acid CAS No. 921054-46-8](/img/structure/B357443.png)
2-([[2-(Piperidin-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have designed and synthesized novel derivatives of 2-([2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl)benzoic acid . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The process likely includes the introduction of functional groups, cyclization, and purification.
Physical And Chemical Properties Analysis
- Physical Properties : These include melting point, solubility, and crystal structure (if available). Single crystals of related compounds have been developed .
Scientific Research Applications
Piperidine Derivatives in Drug Design
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Inhibition of Dihydrofolate Reductase (DHFR)
Sulfonamide derivatives, such as the one , have been found to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides . This inhibition is considered as one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .
Antimicrobial Activity
Sulfonamides have attracted considerable attention over past decades due to their broad and wide spectrum of biological activities which includes antibacterial . Some of these synthesized compounds are active as antibacterial agents .
Antifungal Activity
Sulfonamides also exhibit antifungal properties . This makes them valuable in the treatment of various fungal infections .
Anticancer Activity
A large number of structurally novel sulfonamides have been reported to show substantial in vitro and in vivo antitumor activity . The anticancer activity is exerted by the sulfonamides through a wide range of mechanisms .
Inhibition of Carbonic Anhydrase (CA)
Sulfonamides have been found to inhibit carbonic anhydrase (CA), an enzyme that plays a crucial role in maintaining pH balance in the body . This inhibition can have therapeutic effects in conditions like glaucoma, epilepsy, and even cancer .
Inhibition of Matrix Metalloproteinase (MMPs)
Sulfonamides can inhibit matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and are often overexpressed in various pathological conditions, including cancer .
Inhibition of NADH Oxidase
Sulfonamides have been found to inhibit NADH oxidase, an enzyme that plays a crucial role in cellular respiration . This inhibition can have potential therapeutic effects in various diseases .
Future Directions
properties
IUPAC Name |
2-[2-piperidin-1-ylsulfonylethyl(pyridin-4-ylmethyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-20(18-6-2-3-7-19(18)21(26)27)23(16-17-8-10-22-11-9-17)14-15-30(28,29)24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-16H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDAZLCAPIDZMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)C3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([[2-(Piperidin-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]carbonyl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-fluoro-6-[2-(1-piperidinyl)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B357366.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-quinolinyl)butanamide](/img/structure/B357369.png)
![9-fluoro-6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B357370.png)
![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B357375.png)


![4-(4-chlorobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone](/img/structure/B357384.png)

![N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide](/img/structure/B357387.png)
![Ethyl 2,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B357388.png)
![5,6-dimethyl-N-[3-(morpholin-4-yl)propyl]-7-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B357390.png)
![N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)cyclohexanecarboxamide](/img/structure/B357391.png)
![4-methyl-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)benzamide](/img/structure/B357393.png)
![N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B357394.png)